molecular formula C15H18N2O3 B13491161 Benzyl 4-(prop-2-enoyl)piperazine-1-carboxylate

Benzyl 4-(prop-2-enoyl)piperazine-1-carboxylate

Cat. No.: B13491161
M. Wt: 274.31 g/mol
InChI Key: JQCZAMQOLZBPLM-UHFFFAOYSA-N
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Description

Benzyl 4-(prop-2-enoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a prop-2-enoyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(prop-2-enoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl and prop-2-enoyl groups. . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(prop-2-enoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl or prop-2-enoyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 4-(prop-2-enoyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(prop-2-enoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    Benzyl piperazine-1-carboxylate: Shares the piperazine and benzyl groups but lacks the prop-2-enoyl group.

    Prop-2-enoyl piperazine-1-carboxylate: Contains the prop-2-enoyl group but lacks the benzyl group.

Uniqueness: Benzyl 4-(prop-2-enoyl)piperazine-1-carboxylate is unique due to the combination of the benzyl and prop-2-enoyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

benzyl 4-prop-2-enoylpiperazine-1-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-2-14(18)16-8-10-17(11-9-16)15(19)20-12-13-6-4-3-5-7-13/h2-7H,1,8-12H2

InChI Key

JQCZAMQOLZBPLM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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